![molecular formula C15H16FN B15090885 Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine](/img/structure/B15090885.png)
Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to a benzylamine structure, which is further substituted with a fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethylamine.
Formation of Intermediate: 4-fluorobenzaldehyde reacts with ethylamine to form 2-(4-fluorophenyl)ethylamine.
Final Product Formation: The intermediate amine is then reacted with formaldehyde to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the fluorophenyl ring.
Applications De Recherche Scientifique
Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in various cellular processes, including cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Ethyl({[4-(2-fluorophenyl)phenyl]methyl})amine can be compared with other similar compounds, such as:
4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Shares a similar fluorophenyl group but differs in its overall structure and specific applications.
2,4-Disubstituted thiazoles: These compounds also exhibit a range of biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and its potential to inhibit HDACs, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C15H16FN |
|---|---|
Poids moléculaire |
229.29 g/mol |
Nom IUPAC |
N-[[4-(2-fluorophenyl)phenyl]methyl]ethanamine |
InChI |
InChI=1S/C15H16FN/c1-2-17-11-12-7-9-13(10-8-12)14-5-3-4-6-15(14)16/h3-10,17H,2,11H2,1H3 |
Clé InChI |
YSHAHPNNCWLJBA-UHFFFAOYSA-N |
SMILES canonique |
CCNCC1=CC=C(C=C1)C2=CC=CC=C2F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


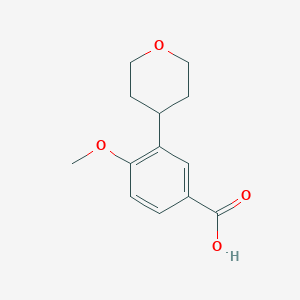
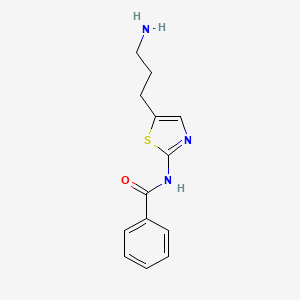
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid](/img/structure/B15090808.png)

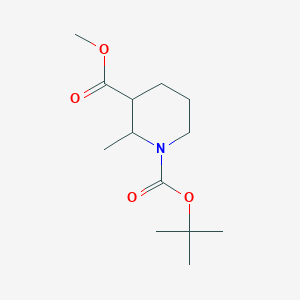


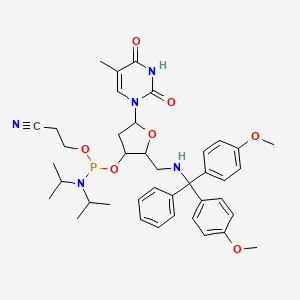
![6-[5-(Difluoromethyl)-3-thienyl]pyrimidine-2,4-diol](/img/structure/B15090845.png)
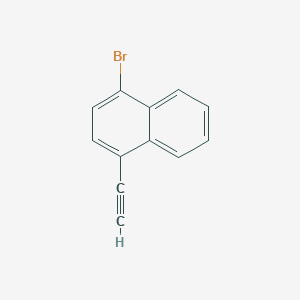
![4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected](/img/structure/B15090853.png)
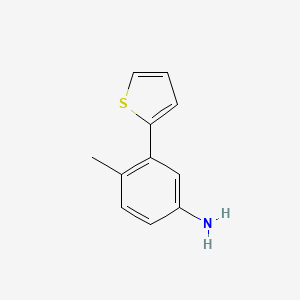
![Acetic acid, 2-[[2-[4-(5-methyl-3-phenyl-4-isoxazolyl)-2-thiazolyl]ethyl]thio]-, methyl ester](/img/structure/B15090867.png)

